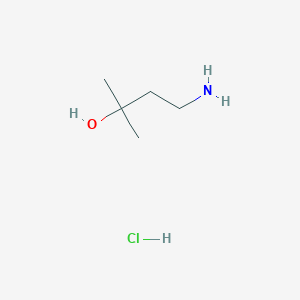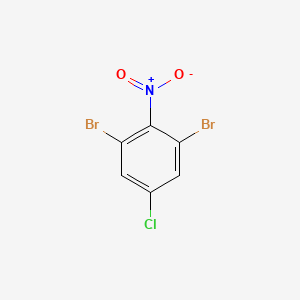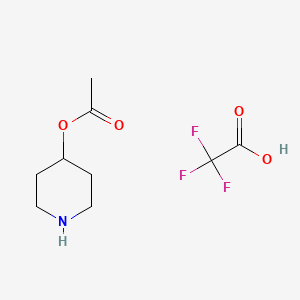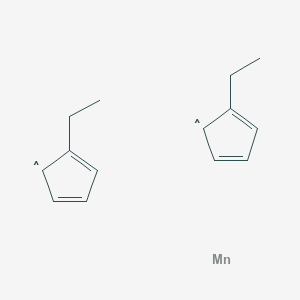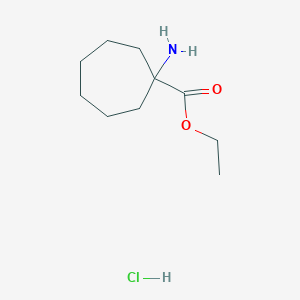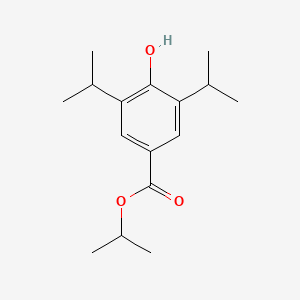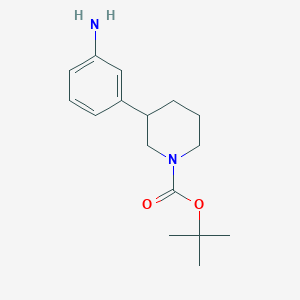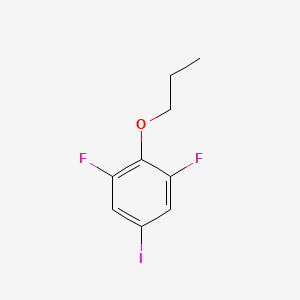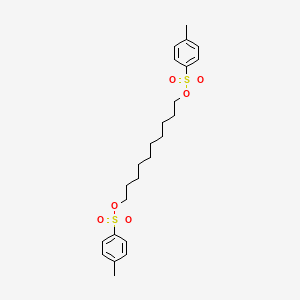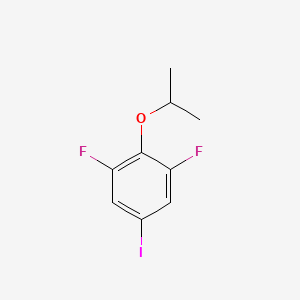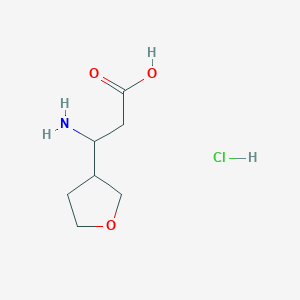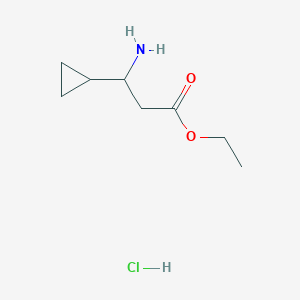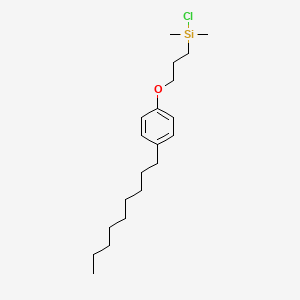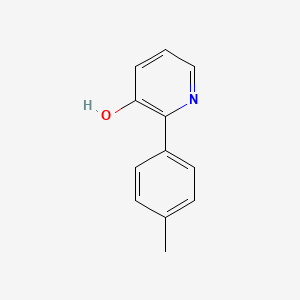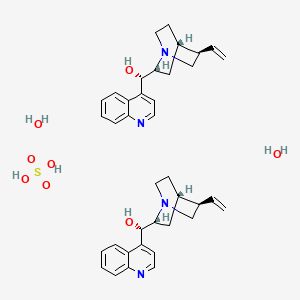
Cinchonine sulfate dihydrate
描述
Cinchonine sulfate dihydrate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It belongs to the class of quinoline alkaloids, which also includes quinine, quinidine, and cinchonidine. These compounds have been historically significant due to their medicinal properties, particularly in the treatment of malaria .
准备方法
Synthetic Routes and Reaction Conditions
Cinchonine sulfate dihydrate can be synthesized through the extraction of cinchonine from Cinchona bark, followed by its conversion to the sulfate salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid. The isolated cinchonine is then reacted with sulfuric acid to form cinchonine sulfate, which is subsequently crystallized to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cinchona bark. The bark is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting solution is processed to isolate cinchonine. The isolated cinchonine is converted to its sulfate salt through reaction with sulfuric acid, and the product is crystallized to obtain this compound .
化学反应分析
Types of Reactions
Cinchonine sulfate dihydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert cinchonine to its corresponding dihydro derivatives.
Substitution: Cinchonine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Mild acids like acetic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinotoxine
Reduction: Dihydrocinchonine derivatives
Substitution: Various substituted cinchonine derivatives
科学研究应用
Cinchonine sulfate dihydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of cinchonine sulfate dihydrate involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, cinchonine is believed to inhibit the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes, thereby preventing the formation of hemozoin . This action disrupts the life cycle of the malaria parasite, leading to its death.
相似化合物的比较
Cinchonine sulfate dihydrate is similar to other Cinchona alkaloids such as quinine, quinidine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent with a well-established mechanism of action.
Quinidine: Used as an antiarrhythmic agent with a different stereochemistry compared to cinchonine.
Cinchonidine: Similar to cinchonine but with different stereochemical properties and slightly different biological activities.
These compounds share a common quinoline structure but differ in their stereochemistry and specific biological activities, making each unique in its applications and effects.
属性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYGFYEGUEAQG-KKDFKURBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-17-7 | |
| Record name | Cinchonine sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINCHONINE SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V7A43GW58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


